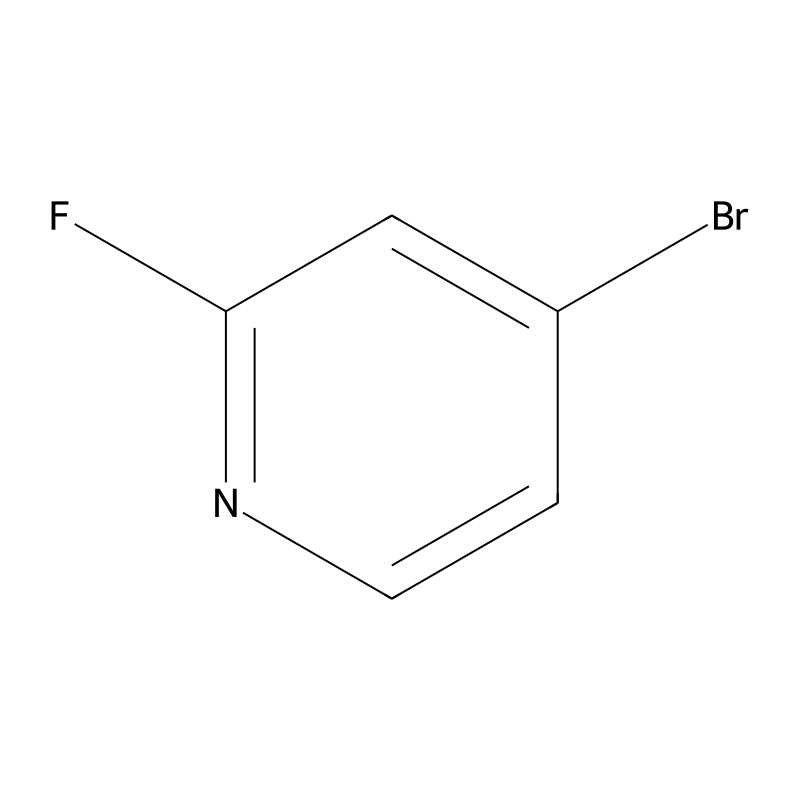

4-Bromo-2-fluoropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

-Bromo-2-fluoropyridine is a valuable building block in organic synthesis due to its unique combination of a bromo and a fluoro substituent. These functional groups allow for further chemical transformations, enabling the creation of diverse and complex molecules.

Studies have explored its use in the synthesis of various heterocyclic compounds, including pyrimidines, pyrazoles, and triazoles, which are important scaffolds found in pharmaceuticals and other functional materials []. Additionally, research has demonstrated its application in the preparation of fluorinated pyridine derivatives, which possess potential applications in medicinal chemistry and materials science [].

Medicinal Chemistry:

The presence of both bromo and fluoro groups in 4-bromo-2-fluoropyridine makes it an attractive candidate for exploring its potential biological activity. Research has investigated its application in the development of novel therapeutic agents, focusing on areas like:

4-Bromo-2-fluoropyridine is a halogenated pyridine compound with the chemical formula C₅H₃BrFN and a molecular weight of 175.99 g/mol. It features a bromine atom at the 4-position and a fluorine atom at the 2-position of the pyridine ring. This compound exists as a colorless liquid and is classified as a heterocyclic building block, often utilized in organic synthesis, medicinal chemistry, and as a precursor for various ligands and catalysts .

- Stille Coupling: This reaction allows for the synthesis of complex ligands such as 2,2'-bipyridine by reacting with bis(tributyltin) compounds. The fluoro substituent facilitates further functionalization of the resulting ligands .

- Sonogashira Coupling: This method enables the formation of bis(pyridine) ligands through coupling with 1,2-ethynylbenzene, which stabilizes iodine cations via halogen bonding .

- Acylation Reactions: It has been used in site-selective lysine acylation of histones, showcasing its utility in biochemical applications .

The synthesis of 4-Bromo-2-fluoropyridine can be achieved through several methods:

- Condensation Reactions: These reactions involve the formation of the compound from simpler precursors under specific conditions.

- Suzuki Coupling: This method employs boronic acids to facilitate the formation of aryl compounds, including 4-Bromo-2-fluoropyridine .

- Halogenation Reactions: The introduction of bromine and fluorine into the pyridine structure can also be accomplished through halogenation techniques.

4-Bromo-2-fluoropyridine finds applications across various fields:

- Organic Synthesis: It serves as an important building block for synthesizing more complex organic molecules.

- Ligand Development: The compound is utilized in creating ligands for metal complexes, which are essential in catalysis and materials science.

- Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications, particularly in developing new pharmaceuticals .

Interaction studies involving 4-Bromo-2-fluoropyridine focus on its reactivity and binding properties. Research has highlighted its role in forming coordination complexes with transition metals, which can enhance catalytic activity. Additionally, studies on its interaction with biological molecules are ongoing to better understand its potential therapeutic effects and mechanisms of action .

Several compounds share structural similarities with 4-Bromo-2-fluoropyridine. Here are notable examples:

Uniqueness: The unique positioning of bromine and fluorine atoms in 4-Bromo-2-fluoropyridine allows for distinctive reactivity patterns compared to its isomers. This specificity enhances its utility in targeted synthesis and biological applications.

XLogP3

GHS Hazard Statements

H302 (95.74%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (10.64%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (82.98%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (14.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (10.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant